molecular formula C11H20O2 B14474049 3-Nonyne, 8,8-dimethoxy- CAS No. 71317-76-5

3-Nonyne, 8,8-dimethoxy-

Cat. No.: B14474049
CAS No.: 71317-76-5
M. Wt: 184.27 g/mol
InChI Key: FOLLXEFHXQRDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nonyne, 8,8-dimethoxy- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The structure of 3-Nonyne, 8,8-dimethoxy- includes a nonyne backbone with two methoxy groups attached to the eighth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyne, 8,8-dimethoxy- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) is used to remove hydrogen halide (HX) from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .

Industrial Production Methods

While specific industrial production methods for 3-Nonyne, 8,8-dimethoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nonyne, 8,8-dimethoxy- undergoes various types of chemical reactions typical of alkynes, including:

    Hydrogenation: Addition of hydrogen to the triple bond, converting it to a single bond.

    Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.

    Hydration: Addition of water to the triple bond, forming an alcohol.

Common Reagents and Conditions

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used.

    Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).

    Hydration: Acidic conditions with sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄) as catalysts.

Major Products Formed

    Hydrogenation: Produces 3-nonane, 8,8-dimethoxy-.

    Halogenation: Produces dihalogenated derivatives.

    Hydration: Produces 3-nonanol, 8,8-dimethoxy-.

Scientific Research Applications

3-Nonyne, 8,8-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Nonyne, 8,8-dimethoxy- involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to various chemical transformations. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Nonyne: A simpler alkyne with a single triple bond and no additional functional groups.

    2-Nonyne: Similar structure but with the triple bond at a different position.

    3-Nonyne: Lacks the methoxy groups present in 3-Nonyne, 8,8-dimethoxy-.

Uniqueness

3-Nonyne, 8,8-dimethoxy- is unique due to the presence of the methoxy groups, which can alter its chemical properties and reactivity compared to other nonyne derivatives. These functional groups may also provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

71317-76-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

8,8-dimethoxynon-3-yne

InChI

InChI=1S/C11H20O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5,8-10H2,1-4H3

InChI Key

FOLLXEFHXQRDRH-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCC(C)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.